molecular formula C30H38ClN7O3 B612000 Cep-37440 CAS No. 1391712-60-9

Cep-37440

Numéro de catalogue B612000
Numéro CAS: 1391712-60-9
Poids moléculaire: 580.1 g/mol
Clé InChI: BCSHRERPHLTPEE-NRFANRHFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CEP-37440 is a highly selective and potent dual inhibitor of focal adhesion kinase (FAK) and anaplastic lymphoma kinase (ALK). It has shown significant efficacy in inhibiting the proliferation of various cancer cell lines, particularly those associated with inflammatory breast cancer .

Applications De Recherche Scientifique

CEP-37440 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of FAK and ALK, providing insights into the design of new inhibitors.

    Biology: It is used to investigate the role of FAK and ALK in cellular processes such as proliferation, migration, and survival.

    Medicine: It has shown promise in preclinical models of cancer, particularly inflammatory breast cancer, by inhibiting tumor growth and metastasis.

    Industry: It is used in the development of new therapeutic agents targeting FAK and ALK .

Mécanisme D'action

CEP-37440 exerts its effects by selectively inhibiting the kinase activity of FAK and ALK. FAK is a cytoplasmic tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. ALK is a receptor tyrosine kinase involved in the development and progression of various cancers. By inhibiting these kinases, this compound disrupts key signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Analyse Biochimique

Biochemical Properties

CEP-37440 interacts with FAK1 and ALK, two key enzymes involved in cell proliferation and survival . It inhibits the autophosphorylation kinase activity of FAK1 (Tyr 397), which is a crucial step in the activation of this enzyme . The IC50 values for FAK and ALK are 2.3 nM and 3.5 nM, respectively .

Cellular Effects

This compound has been shown to decrease the proliferation of certain IBC cell lines, such as FC-IBC02, SUM190, and KPL4 . It does this by blocking the autophosphorylation kinase activity of FAK1 (Tyr 397) . This compound also affects the expression of genes related to apoptosis, interferon signaling, and cytokines .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of FAK1 and ALK . By blocking the autophosphorylation of FAK1, this compound disrupts the signaling pathways that promote cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to decrease the proliferation of certain IBC cell lines over time . After 7 weeks of treatment, the breast tumor xenografts in mice treated with this compound were smaller compared to the controls .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dosage of 55 mg/kg, this compound was able to reduce the growth of the primary tumor and inhibit the development of spontaneous metastases in the brain .

Metabolic Pathways

It is known that this compound inhibits the activity of FAK1 and ALK, which are involved in several cellular processes, including cell proliferation and survival .

Transport and Distribution

Given its ability to inhibit FAK1 and ALK, it is likely that this compound can penetrate cells to reach these targets .

Subcellular Localization

Given that its targets, FAK1 and ALK, are located in the cytoplasm , it is likely that this compound also localizes to this region of the cell.

Méthodes De Préparation

The synthesis of CEP-37440 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions. The industrial production methods for this compound are designed to ensure high purity and yield, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Des Réactions Chimiques

CEP-37440 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

CEP-37440 is unique in its dual inhibition of FAK and ALK, which distinguishes it from other inhibitors that target only one of these kinases. Similar compounds include:

    GSK-2256098: A selective FAK inhibitor currently in phase I clinical trials.

    VS-6063: Another FAK inhibitor in phase II clinical trials.

    VS-6062: A FAK inhibitor in phase I clinical trials.

    VS-4718: A FAK inhibitor in phase I clinical trials.

    BI-853520: A FAK inhibitor in phase I clinical trials .

These compounds share similar mechanisms of action but differ in their selectivity and potency.

Propriétés

IUPAC Name

2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38ClN7O3/c1-32-29(40)23-7-3-4-9-25(23)34-28-24(31)19-33-30(36-28)35-26-11-10-20-18-21(6-5-8-22(20)27(26)41-2)38-14-12-37(13-15-38)16-17-39/h3-4,7,9-11,19,21,39H,5-6,8,12-18H2,1-2H3,(H,32,40)(H2,33,34,35,36)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSHRERPHLTPEE-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(CC(CCC4)N5CCN(CC5)CCO)C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(C[C@H](CCC4)N5CCN(CC5)CCO)C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025939
Record name 2-((5-Chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1391712-60-9
Record name CEP-37440
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391712609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEP-37440
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13060
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-((5-Chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEP-37440
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3MNS8782H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.